3-Bromo-2-chloro-5-(hydroxymethyl)phenol
Description
3-Bromo-2-chloro-5-(hydroxymethyl)phenol is a halogenated phenolic compound characterized by a hydroxymethyl (-CH2OH) group at the 5-position and bromo/chloro substituents at the 3- and 2-positions, respectively. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the hydroxymethyl group and enhanced stability from halogen atoms.
The hydroxymethyl group is particularly notable for its role in modulating metabolic stability. For instance, highlights that replacing phenol with hydroxymethyl in drug candidates reduces hepatic glucuronidation, thereby enhancing bioavailability.
Properties
Molecular Formula |
C7H6BrClO2 |
|---|---|
Molecular Weight |
237.48 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6BrClO2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2,10-11H,3H2 |
InChI Key |
IUVAJXNTVWNPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(hydroxymethyl)phenol typically involves the bromination and chlorination of a precursor phenol compoundThe reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(hydroxymethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions to yield dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions
Major Products Formed
Oxidation: Formation of 3-Bromo-2-chloro-5-formylphenol or 3-Bromo-2-chloro-5-carboxyphenol.
Reduction: Formation of 3-Bromo-2-chloro-5-methylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used
Scientific Research Applications
3-Bromo-2-chloro-5-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(hydroxymethyl)phenol involves its interaction with biological molecules. The compound can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi. The presence of halogen atoms enhances its reactivity, allowing it to interfere with essential biological processes in microorganisms .
Comparison with Similar Compounds
Metabolic Stability and Receptor Interactions
emphasizes that hydroxymethylated phenols exhibit improved metabolic stability compared to parent phenols. While direct data for this compound is lacking, its hydroxymethyl group may similarly enhance pharmacokinetic profiles in drug design.
Reactivity in Polymerization
Hydroxymethyl phenol derivatives are critical in synthesizing phenol-formaldehyde (PF) resins. and note that hydroxymethyl groups form covalent bonds with wood hydroxyl groups during resin curing, improving material durability . The bromo and chloro substituents in the target compound could introduce flame-retardant properties, though this remains speculative without experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
